molecular formula C11H18ClNO B1521909 [2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride CAS No. 1201633-57-9

[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride

Cat. No.: B1521909
CAS No.: 1201633-57-9
M. Wt: 215.72 g/mol
InChI Key: NVKGZRRUVBVTMI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. Alternative systematic names include 2-(2-propan-2-yloxyphenyl)ethanamine hydrochloride and 2-(2-Isopropoxyphenyl)ethan-1-amine hydrochloride, reflecting different approaches to describing the same molecular structure. The compound is officially registered under the Chemical Abstracts Service number 1201633-57-9, providing a unique identifier for this specific chemical entity.

The molecular formula for the hydrochloride salt is C₁₁H₁₈ClNO, representing a molecular weight that distinguishes it from related phenethylamine derivatives. This formula indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, one chlorine atom from the hydrochloride component, one nitrogen atom, and one oxygen atom from the isopropoxy group. The base compound, without the hydrochloride salt, possesses the molecular formula C₁₁H₁₇NO, demonstrating the addition of hydrogen chloride to form the more stable salt form. The structural complexity arises from the combination of an aromatic benzene ring system, an ethylamine chain, and the isopropoxy ether linkage, creating multiple sites for potential chemical interactions and conformational flexibility.

Crystallographic Structure and Conformational Isomerism

The crystallographic characterization of this compound reveals important structural details about the compound's three-dimensional arrangement. While specific crystallographic data for this exact compound is limited in the available literature, related phenethylamine derivatives have been extensively studied to understand their structural properties. The compound exhibits conformational flexibility primarily around the ethylamine chain and the isopropoxy group attachment point, allowing for multiple energetically favorable conformations.

The isopropoxy substituent at the ortho position of the benzene ring introduces steric considerations that influence the overall molecular geometry. This substitution pattern creates a specific spatial arrangement that differentiates this compound from other phenethylamine analogs. The conformational analysis must consider the rotation around the carbon-oxygen bond of the isopropoxy group and the carbon-carbon bonds of the ethylamine chain, which contribute to the compound's overall three-dimensional structure and potential biological activity.

The hydrochloride salt formation typically involves protonation of the amino group, creating an ionic interaction that stabilizes the crystal structure and influences packing arrangements in the solid state. Crystal packing forces, including hydrogen bonding between the protonated amine and chloride ion, van der Waals interactions between aromatic rings, and dipole-dipole interactions involving the ether oxygen, collectively determine the compound's crystalline properties.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial analytical information for compound identification and purity assessment. Nuclear magnetic resonance spectroscopy offers detailed insights into the compound's structure, with the base compound showing a characteristic Simplified Molecular Input Line Entry System representation of CC(C)OC1=CC=CC=C1CCN. This representation indicates the presence of the isopropyl group attached through an oxygen linkage to the benzene ring, followed by the ethylamine chain.

The proton nuclear magnetic resonance spectrum would be expected to show distinct signals corresponding to different proton environments within the molecule. The isopropyl group would contribute a characteristic doublet for the methyl groups and a septet for the methine proton, while the aromatic protons would appear in the typical aromatic region. The ethylamine chain protons would show specific multiplicities based on their coupling patterns, with the amino group protons potentially exchangeable depending on the solvent system used for analysis.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of this compound class. The predicted collision cross section data for the base compound shows values ranging from approximately 135 to 185 Ų for different adduct forms, including protonated molecules, sodium adducts, and other ionization products. These collision cross section values are particularly useful for ion mobility mass spectrometry applications and compound identification in complex mixtures.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule, including carbon-hydrogen stretches, aromatic carbon-carbon stretches, ether carbon-oxygen stretches, and amine-related absorptions. The hydrochloride salt formation would modify some of these spectroscopic features, particularly those associated with the amino group.

Computational Chemistry Predictions (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches provide valuable theoretical insights into the electronic structure and properties of this compound. Density functional theory calculations can predict optimal molecular geometries, electronic properties, and thermodynamic parameters for this compound. These calculations consider the electron distribution throughout the molecule, including the aromatic π-system, the electron-donating effects of the isopropoxy group, and the electron-accepting characteristics of the protonated amino group in the hydrochloride form.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the compound's reactivity and potential interactions with other molecules. The isopropoxy substituent at the ortho position influences the electron density distribution on the benzene ring, affecting both nucleophilic and electrophilic reaction sites. The ethylamine chain provides additional sites for molecular orbital interactions, particularly involving the nitrogen lone pair electrons.

Computational predictions also encompass conformational analysis through potential energy surface calculations, identifying stable conformers and energy barriers for rotational processes around key bonds. These calculations help explain experimental observations regarding conformational preferences and provide insights into the compound's behavior in different environments. Solvation models can be incorporated to predict how the compound behaves in various solvent systems, which is particularly relevant for the hydrochloride salt form given its enhanced solubility characteristics.

The computational approach also enables prediction of spectroscopic properties, including nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and electronic absorption spectra. These theoretical predictions serve as valuable complements to experimental characterization methods and can guide synthetic and analytical strategies for working with this compound.

Properties

IUPAC Name

2-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9(2)13-11-6-4-3-5-10(11)7-8-12;/h3-6,9H,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKGZRRUVBVTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657972
Record name 2-{2-[(Propan-2-yl)oxy]phenyl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201633-57-9
Record name 2-{2-[(Propan-2-yl)oxy]phenyl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride is a compound characterized by its unique structural features, which include an amine functional group linked to a phenyl ring that is further substituted with an isopropoxy group. This compound's hydrophobic properties and the hydrochloride salt form significantly enhance its solubility, making it a candidate for various pharmaceutical applications. However, comprehensive research on its biological activity remains limited.

Structural Characteristics and Pharmacokinetics

The structural composition of this compound influences its biological interactions. The presence of the isopropoxy substituent contributes to its hydrophobic characteristics, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. The hydrochloride form improves water solubility, which is beneficial for pharmacological applications.

Currently, there is no detailed scientific research elucidating the specific mechanism of action for this compound. However, compounds with similar structural features often interact with biological targets such as receptors and enzymes. Understanding these interactions is crucial for determining the efficacy and safety profile of the compound in biological systems.

Biological Assays and Efficacy Studies

Biological assays are essential for evaluating the compound's efficacy. Preliminary studies suggest that compounds with similar phenyl structures can modulate neurotransmitter activity or possess analgesic effects. For instance:

Compound NameStructure FeaturesBiological Activity
1-(4-isobutylphenyl)ethanamineSimilar phenyl structureNeurotransmitter modulation
1-(3-isopropoxyphenyl)ethanamineDifferent substituent positionPotential analgesic effects
3-(4-methoxyphenyl)propan-1-amineLonger alkyl chainAntidepressant properties

These compounds illustrate how variations in substituents can affect pharmacological profiles while maintaining core structural elements that contribute to their activity.

Case Studies and Related Research

While direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Neurotransmitter Modulation : Compounds similar in structure have been shown to affect neurotransmitter systems, suggesting potential applications in treating mood disorders or pain management.
  • Antidepressant Activity : Some derivatives have demonstrated antidepressant properties in preclinical models, indicating that this compound may share similar mechanisms .

Comparison with Similar Compounds

Critical Analysis of Structural Modifications

  • Electronic Effects : The isopropoxy group in the target compound donates electron density via resonance, stabilizing the phenyl ring. In contrast, chlorine () withdraws electrons, altering reactivity.
  • Steric Effects : The isopropoxy group’s bulk may hinder interactions with flat binding pockets (e.g., enzymes), unlike the planar indole system ().
  • Bioavailability : Hydrochloride salts (target compound, ) generally enhance solubility, but lipophilic groups (e.g., bromine in ) may reduce absorption.

Preparation Methods

General Synthetic Strategy

The compound [2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride belongs to the class of phenethylamine derivatives substituted with an isopropoxy group on the phenyl ring. Preparation typically involves:

  • Introduction of the isopropoxy substituent on the phenyl ring.
  • Formation of the ethylamine side chain.
  • Conversion to the hydrochloride salt for stability and handling.

Preparation via Halogenated Phenoxyethyl Intermediates

A common and efficient method involves the synthesis of 2-(2-alkoxyphenoxy)ethylamine intermediates, which can be converted into the target amine hydrochloride salt. This approach is exemplified by the following steps:

Step a: Alkylation of 2-alkoxyphenol

  • 2-Isopropoxyphenol undergoes nucleophilic substitution with a 1,2-dihaloethane (e.g., 1,2-dichloroethane) in the presence of a base such as sodium hydroxide or potassium hydroxide.
  • Phase transfer catalysts like tetrabutylammonium bromide can be used to enhance reaction rates.
  • The reaction typically proceeds under heating (50–250 °C) without additional solvents or with minimal solvent use.

Step b: Phthalimide Substitution

  • The resulting 1-halo-2-(2-isopropoxyphenoxy)ethane intermediate is reacted with an alkali metal salt of phthalimide (e.g., sodium phthalimide).
  • This step introduces a protected amine group via nucleophilic substitution.
  • Reaction conditions involve moderate heating (50–250 °C) and may be solvent-free.

Step c: Deprotection and Amination

  • The phthalimide-protected intermediate is treated with a strong base such as sodium hydroxide or potassium hydroxide.
  • This hydrolyzes the phthalimide group, releasing the free amine.
  • The product is then converted to the hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl.

This method yields the target amine hydrochloride either as a solid powder or oily residue, suitable for further applications.

Step Reaction Reagents/Conditions Outcome
a Alkylation 2-Isopropoxyphenol, 1,2-dichloroethane, NaOH/KOH, phase transfer catalyst, heat (50–250 °C) 1-Halo-2-(2-isopropoxyphenoxy)ethane
b Phthalimide substitution Sodium phthalimide, heat (50–250 °C), optional solvent Phthalimide-protected intermediate
c Deprotection NaOH/KOH, heat, then HCl gas or aqueous HCl This compound

This approach is supported by patent WO2009128088A2, which details the preparation of 2-(2-alkoxyphenoxy)ethylamines and their salts, highlighting the use of alkylation, phthalimide protection, and subsequent deprotection steps.

Direct Formation of Hydrochloride Salt via Acid Gas Treatment

After synthesis of the free amine, conversion to the hydrochloride salt is often achieved by passing hydrochloric acid gas through an organic solvent solution containing the amine. Key parameters include:

  • Passing HCl gas for at least 15–20 minutes.
  • Maintaining temperature between 25–30 °C.
  • Crystallization of the hydrochloride salt by solvent removal and cooling (e.g., acetone recrystallization).

This method ensures high purity and crystallinity of the hydrochloride salt, facilitating isolation and handling. It is described in processes for phenethylamine derivatives in EP1721889A1, which emphasize the importance of controlled acid gas treatment and solvent crystallization for salt formation.

Process Parameters and Optimization

Hydrogen Chloride Gas Flow Rate and Reaction Times

  • When introducing HCl gas for salt formation, flow rates of 300–500 mL/min per mole of amine are effective.
  • Aeration times range from 45 to 75 minutes for complete conversion.
  • Reaction temperatures are maintained at ambient to moderate (25–30 °C) to avoid decomposition.

Use of Organic Acids and Solvents

  • Organic acids such as propionic, butyric, glutaric, or adipic acid can be used in related amine hydrochloride preparations to facilitate reaction and crystallization.
  • Solvents like absolute ethanol or acetone are used for recrystallization and purification.

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Yield & Purity Notes
Alkylation-Phthalimide-Deprotection Alkylation of 2-isopropoxyphenol → Phthalimide substitution → Deprotection → HCl salt formation 1,2-dichloroethane, sodium phthalimide, NaOH, HCl gas 50–250 °C, phase transfer catalyst, acid gas at 25–30 °C High yield, solid salt form Patent WO2009128088A2
Direct HCl Gas Treatment Free amine dissolved in organic solvent → HCl gas bubbling → crystallization HCl gas, acetone or other solvents 25–30 °C, 15–20 min gas exposure High purity, crystalline salt EP1721889A1
Condensation-Reduction Phenylacetonitrile + ketone condensation → reduction → salt formation Phenylacetonitrile derivatives, hydride reagents, HCl Varied, careful pH control Moderate to high yield EP1721889A1

Research Findings and Analytical Data

  • Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are commonly used to monitor reaction completion and purity.
  • Typical GC purity values for related amine hydrochlorides exceed 99%.
  • Drying under vacuum at 50–60 °C is recommended to obtain stable solid products.
  • Infrared (IR) and Differential Scanning Calorimetry (DSC) analyses confirm structural integrity and purity of intermediates and final products.

Q & A

Q. What are the optimal synthetic routes for preparing [2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:

  • Step 1 : Alkylation of 2-isopropoxyphenol with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the ethylamine intermediate.
  • Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol). Critical factors include solvent polarity (DMF enhances nucleophilicity), temperature control to minimize side reactions (e.g., over-alkylation), and catalyst selection (e.g., palladium for coupling reactions if aryl halides are used) . Yield optimization may require iterative adjustments to molar ratios and purification techniques (e.g., recrystallization vs. column chromatography).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the ethylamine chain (δ 2.7–3.1 ppm for CH₂NH₂) and isopropoxy group (δ 1.2–1.4 ppm for CH(CH₃)₂). Aromatic protons appear as a multiplet in δ 6.8–7.2 ppm .
  • IR Spectroscopy : Detect NH₂ stretching (3300–3500 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z ~224 for the free base). Use reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the isopropoxy substituent influence the compound’s solubility and stability?

The isopropoxy group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies in buffered solutions (pH 1–7.4) show degradation via hydrolysis under acidic conditions (t₁/₂ ~24 hours at pH 1), necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from:

  • Pharmacokinetic variability : Poor oral bioavailability due to first-pass metabolism. Use pro-drug formulations (e.g., acetylated amines) or nanoencapsulation to enhance delivery .
  • Metabolite interference : Phase I metabolites (e.g., N-dealkylation products) may exhibit off-target effects. Conduct LC-MS/MS metabolite profiling to identify active/inactive derivatives .
  • Dose optimization : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. body surface area) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the amine group and hydrophobic contacts with the isopropoxy phenyl ring .
  • QSAR studies : Correlate substituent effects (e.g., replacing isopropoxy with methoxy) with IC₅₀ values. Electron-donating groups typically enhance binding affinity to G-protein-coupled receptors .

Q. What experimental approaches validate the mechanism of action when enzyme inhibition assays show non-linear kinetics?

  • Pre-steady-state kinetics : Use stopped-flow spectrophotometry to detect transient intermediates (e.g., enzyme-substrate complexes).
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Site-directed mutagenesis : Identify critical residues in the enzyme’s active site by mutating predicted binding pockets (e.g., Tyr⁴⁵⁶ in monoamine oxidases) .

Methodological Considerations

Q. How to address variability in NMR spectral data across different batches?

  • Deuterated solvent consistency : Use the same solvent (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift deviations.
  • Paramagnetic impurities : Filter samples through chelating resins to remove trace metals .
  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for batch-to-batch normalization .

Q. What are best practices for optimizing catalytic conditions in large-scale synthesis?

  • High-throughput screening : Test 10–20 solvent/catalyst combinations (e.g., Pd/C vs. CuI in DMF/EtOH) using microreactors.
  • Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., ethylamine alkylation) .
  • Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride
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[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.